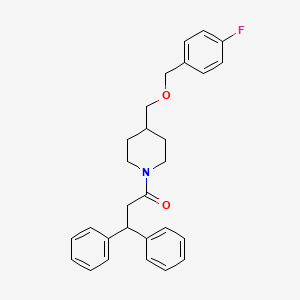

1-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)-3,3-diphenylpropan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a precursor involved in the synthesis of a variety of biologically active molecules . It has been used in the development of chemokine antagonists, pyrido[1,2-a]benzimidazoles with cytotoxic and antiplasmodial activity, pyrimidine derivatives as cholinesterase and Aβ-aggregation inhibitors, chlorokojic acid derivatives with antibacterial and antiviral activities, EGFR and Aurora A kinase inhibitors, and neurokinin-2 receptor antagonists .

Synthesis Analysis

The synthesis of this compound involves the use of 1-(4-Fluorobenzyl)piperazine as a precursor . The compound has been optimized from the parent compound 4-(4-fluorobenzyl)piperazin-1-yl]phenylmethanone .Molecular Structure Analysis

The empirical formula of this compound is C11H15FN2 . The SMILES string representation of the molecule is Fc1ccc (CN2CCNCC2)cc1 .Chemical Reactions Analysis

The compound is involved in various chemical reactions. It has been used as a precursor in the synthesis of a variety of biologically active molecules . Protodeboronation of pinacol boronic esters, a valuable but underdeveloped transformation, has been reported .Physical And Chemical Properties Analysis

The compound is a solid with an assay of 97% . Its molecular weight is 194.25 .Aplicaciones Científicas De Investigación

- Compound X has shown promise as an anticancer agent. Researchers have investigated its effects on various cancer cell lines, including leukemia (e.g., K562 and HL60). Preliminary results indicate submicromolar antileukemic activity, making it a potential candidate for further development in cancer therapy .

- Enzyme inhibitors play a crucial role in drug discovery. Compound X has been evaluated as an inhibitor in different enzymatic pathways. For instance:

- Uncompetitive Inhibition : Compound X, specifically (E)-2-(4-((4-fluorobenzyl)oxy)styryl)-4,6-dimethoxybenzaldehyde , has been studied as an uncompetitive inhibitor . Uncompetitive inhibitors bind exclusively to the enzyme-substrate complex, affecting the reaction rate.

- Noncompetitive Inhibition : Another derivative, 2-(4-benzyl-1-piperidyl)-1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethanone , exhibits noncompetitive inhibition properties . Noncompetitive inhibitors can bind the enzyme regardless of substrate presence.

- The crystal structure of compound X has been elucidated. It crystallizes in a triclinic system, with specific unit cell parameters and atomic coordinates. Researchers have characterized its molecular arrangement, which provides valuable insights into its behavior and interactions .

Anticancer Potential

Enzyme Inhibition Studies

Crystallography Insights

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

1-[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]-3,3-diphenylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30FNO2/c29-26-13-11-22(12-14-26)20-32-21-23-15-17-30(18-16-23)28(31)19-27(24-7-3-1-4-8-24)25-9-5-2-6-10-25/h1-14,23,27H,15-21H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBXUDTVFGVEAAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1COCC2=CC=C(C=C2)F)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2704675.png)

![4-(2,4-Dichlorophenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2704679.png)

![N'-[(1E)-[4-(cyclohexylsulfanyl)-3-nitrophenyl]methylidene]-2-(phenylamino)acetohydrazide](/img/structure/B2704680.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2704686.png)

![N-[(4-ethylphenyl)methyl]-3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide](/img/structure/B2704692.png)

![4-[6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)butanamide](/img/structure/B2704693.png)